4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate typically involves the reaction of piperidine with 1,2,4-triazole under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The hydrate form is obtained by crystallization from an aqueous solution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole or piperidine derivatives .
Scientific Research Applications
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride hydrate
- 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine trihydrochloride hydrate
- 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride hydrate
Uniqueness
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate is unique due to its specific combination of the triazole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)piperidine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH.H2O/c1-3-8-4-2-6(1)7-9-5-10-11-7;;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSDCVNSAXSOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=NN2.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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